Benzene, 1-bromo-3-nitroso-
Description
Overview of Aromatic C-Nitroso Compounds in Contemporary Organic Chemistry
Aromatic C-nitroso compounds, or nitrosoarenes, are a fascinating class of molecules that occupy a central role in various areas of chemical research. researchgate.net Their chemistry is distinct from other nitrogen-containing functional groups, largely due to the unique nature of the nitroso moiety. diva-portal.org One of the most intriguing properties of nitrosoarenes is their tendency to exist in a monomer-dimer equilibrium. researchgate.net In solution or the solid state, the monomeric (and typically colored) nitroso compound can reversibly dimerize to form a colorless or yellowish azodioxy compound. researchgate.netdiva-portal.org This equilibrium can be influenced by external factors, opening avenues for developing molecular switches and functional materials. at.ua
The dynamic nature and derivatizable aromatic ring make these compounds excellent models for studying a wide range of chemical phenomena, from reaction mechanisms and selectivity to processes in the solid state and on surfaces. at.ua The discovery that nitroso dimers can undergo photodissociation in crystals has provided a valuable tool for probing topochemical effects and solid-state reactivity. at.ua Furthermore, nitrosoarenes are recognized as versatile building blocks in organic synthesis. researchgate.net The polarized N=O bond makes them reactive partners in various transformations, including cycloaddition reactions and as electrophiles in catalytic, enantioselective C-N and C-O bond-forming reactions. researchgate.netacs.org
Significance of Halogenated Aromatic C-Nitroso Derivatives in Fundamental and Applied Research
The introduction of a halogen atom onto the aromatic ring of a C-nitroso compound significantly influences its properties and synthetic utility. Halogenated aromatic C-nitroso derivatives are key intermediates, providing a reactive handle for further molecular elaboration. acs.org Research has led to the development of methods for the direct and regioselective halogenation of nitrosoarenes. For instance, the use of copper(II) halides (CuBr₂ or CuCl₂) allows for the para-selective bromination or chlorination of nitrosoarenes under mild conditions. acs.orgdiva-portal.org This provides a reliable route to a variety of halogenated products with high regioselectivity, which can then be converted into other valuable compounds like halogenated anilines and nitrobenzenes in one-pot procedures. diva-portal.orgacs.org
From a fundamental research perspective, halogenated nitrosoarenes serve as important substrates for mechanistic studies. The thermal Z-E interconversion of m-halogenonitrosobenzene azodioxides in the crystalline phase has been a subject of investigation. mdpi.com This process is a rare example of a thermally induced isomerization in the solid state, and studies suggest it proceeds through a two-step dissociation-dimerization pathway, although the monomeric intermediate has not been directly detected in the crystal phase. mdpi.comresearchgate.net These investigations highlight how halogen substitution can be used to fine-tune the physicochemical properties of these dynamic molecular systems.
Research Landscape and Scope of Benzene (B151609), 1-bromo-3-nitroso- Investigations
The research landscape for Benzene, 1-bromo-3-nitroso- (CAS No. 13125-68-3) is highly specific, focusing on its role as a precursor in the synthesis of complex molecular architectures. Unlike more common reagents, its investigations are not widespread but are concentrated in areas requiring its unique structural features.
A key research finding is its synthesis via the oxidation of 3-bromoaniline. nih.govbeilstein-journals.org This reaction, often utilizing an oxidizing agent like Oxone™, provides a direct route to the target compound. nih.govresearchgate.net
Once synthesized, Benzene, 1-bromo-3-nitroso- serves as a crucial building block in advanced organic synthesis. Its most prominent application is in the Baeyer–Mills reaction, where it reacts with aminopyridines to form azopyridine compounds. nih.govbeilstein-journals.org These azopyridines have been incorporated as covalently attached, photoswitchable ligands in Ni(II)-porphyrin complexes, which function as molecular spin switches. nih.govbeilstein-journals.org In this context, the bromo-substituted phenylazo moiety is a critical component that is further functionalized to tune the electronic properties of the final molecular device. nih.gov Another documented application is its use as a precursor in the synthesis of macrocyclic compounds, specifically cyclotrisazobiphenyls. molaid.com
The available research indicates that Benzene, 1-bromo-3-nitroso- is valued not for its own biological or material properties, but as a specialized intermediate. Its scope of investigation is thus defined by its utility in the modular construction of photosensitive materials and complex macrocycles.
Data Tables
Table 1: Physicochemical Properties of Benzene, 1-bromo-3-nitroso-
| Property | Value | Source(s) |
| CAS Number | 13125-68-3 | guidechem.comguidechem.com |
| Molecular Formula | C₆H₄BrNO | molaid.comguidechem.com |
| Molecular Weight | 186.008 g/mol | molaid.com |
| Melting Point | 77 °C | guidechem.com |
Table 2: General Research Characteristics of Aromatic C-Nitroso Compounds
| Characteristic | Description | Source(s) |
| Monomer-Dimer Equilibrium | Existence of a reversible equilibrium between colored monomeric nitroso form and colorless dimeric azodioxy form. | researchgate.netdiva-portal.org |
| Photo/Thermochromism | Color change induced by light (photodissociation of dimers) and heat (thermal redimerization). | at.ua |
| Synthetic Utility | Versatile building blocks and electrophiles in various organic reactions, including cycloadditions and C-N/C-O bond formation. | researchgate.netacs.org |
| Mechanistic Models | Used to study fundamental concepts such as solid-state reaction mechanisms, topochemistry, and selectivity. | at.ua |
| Redox Chemistry | Can be synthesized from and converted to other nitrogen functionalities like anilines and nitro compounds. | diva-portal.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
13125-68-3 |
|---|---|
Molecular Formula |
C6H4BrNO |
Molecular Weight |
186.01 g/mol |
IUPAC Name |
1-bromo-3-nitrosobenzene |
InChI |
InChI=1S/C6H4BrNO/c7-5-2-1-3-6(4-5)8-9/h1-4H |
InChI Key |
RHIKGCGTJHKUGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N=O |
Origin of Product |
United States |
Synthetic Methodologies for Benzene, 1 Bromo 3 Nitroso
Established Routes to Aromatic C-Nitroso Compounds
The synthesis of nitrosoarenes often leverages functional groups that are readily converted to the nitroso moiety. The primary methods include the partial reduction of nitro compounds and the direct oxidation of anilines. researchgate.net
A classic and versatile method for preparing aromatic nitroso compounds involves a two-step process starting from the corresponding nitroarene. researchgate.net The initial step is the selective reduction of the aromatic nitro compound to an N-arylhydroxylamine intermediate. This reduction must be carefully controlled to prevent further reduction to the aniline. mdpi.com
Common reducing agents for this transformation are summarized in the table below.
| Reducing Agent | Conditions | Notes |
| Zinc dust | Aqueous ammonium chloride | A traditional and effective method for generating arylhydroxylamines. wikipedia.orgrsc.org |
| Raney Nickel and Hydrazine | 0-10 °C | Provides a pathway to aryl hydroxylamines under specific temperature controls. wikipedia.org |
| Catalytic Hydrogenation | Pt/C catalyst with inhibitors (e.g., DMSO) | Allows for selective hydrogenation to the hydroxylamine stage. researchgate.net |
| Photoinduced Reduction | Light and methylhydrazine | A catalyst-free method that proceeds with high functional-group tolerance. researchgate.net |
The resulting N-arylhydroxylamine is a reactive intermediate that is typically not isolated but is immediately subjected to a mild oxidation to yield the final nitroso compound. taylorfrancis.com Various oxidizing agents can be employed for this second step, including ferric chloride (FeCl₃) or air. This sequence is a foundational approach in the synthesis of many nitrosoaromatic molecules. researchgate.net
An alternative and more direct route involves the oxidation of primary aromatic amines (anilines). A variety of oxidizing agents have been developed for this purpose, each with specific advantages and applications. nih.gov The choice of oxidant is crucial to avoid over-oxidation to the corresponding nitro compound. acs.org
| Oxidizing Agent | Catalyst/Conditions | Key Features |
| Caro's Acid (H₂SO₅) | N/A | One of the earliest and most effective reagents used for this transformation. nih.gov |
| Hydrogen Peroxide (H₂O₂) | Molybdenum salts (e.g., Ammonium Molybdate) | An environmentally benign method that gives good yields of nitroso compounds at controlled pH (3-5) and temperature. Further oxidation to the nitro compound can occur at higher temperatures (60°C). organic-chemistry.orgscispace.com |
| Peroxybenzoic Acid | Chloroform solvent | Effective for oxidizing anilines, including those with halogen substituents. rsc.org |
This method is particularly useful when the corresponding aniline is more readily available than the nitro derivative. The reaction often results in the precipitation of the nitroso compound, which simplifies isolation. organic-chemistry.org
Direct introduction of a nitroso group onto an aromatic ring can be achieved via electrophilic aromatic substitution using the nitrosonium ion (NO⁺) as the electrophile. at.ua This reaction is most effective on activated aromatic rings, such as phenols and N,N-dialkylanilines. nih.gov For less activated rings, harsher conditions may be required, which can lead to lower yields and side products. at.ua
The nitrosonium ion is typically generated in situ from sources like nitrous acid (formed from sodium nitrite and a strong acid). wikipedia.org The electrophilicity of the nitrosonium ion can be enhanced by using nitrosyl compounds like nitrosonium ethylsulfate. at.ua
The direct nitrosation of arenes that are not highly activated has been investigated, but its synthetic utility can be limited. at.uanih.gov The reaction with the nitrosonium ion is a key step, though the nitrosoarenes produced can be unstable under the reaction conditions. nih.govacs.org The presence of the nitroso group itself can influence further reactions, as it has a strong electron-withdrawing effect that deactivates the ring toward subsequent electrophilic attack. marquette.edu
Specific Strategies for Brominated Nitrosoarenes
Synthesizing a specifically substituted compound like Benzene (B151609), 1-bromo-3-nitroso- involves considering the directing effects of the substituents and the order of their introduction.
One potential strategy is the direct bromination of nitrosobenzene (B162901). In electrophilic aromatic substitution, the nitroso group (–N=O) acts as an ortho-, para-director. chegg.com Therefore, the reaction of nitrosobenzene with bromine in the presence of a Lewis acid catalyst like FeBr₃ would predominantly yield the para-bromonitrosobenzene isomer, with a smaller amount of the ortho-isomer. This makes the direct bromination of nitrosobenzene an unsuitable method for the synthesis of the desired meta-isomer, Benzene, 1-bromo-3-nitroso-. chegg.com This contrasts with the bromination of nitrobenzene, where the nitro group (–NO₂) is a meta-director, yielding m-bromonitrobenzene. orgsyn.orgyoutube.com
While Benzene, 1-bromo-3-nitroso- is a mono-nitroso compound, examining the synthesis of polynitroso aromatics provides insight into relevant synthetic challenges and methodologies. Aromatic compounds featuring multiple nitroso groups are of interest for their ability to polymerize into azodioxy-linked networks. nih.govresearchgate.net
The synthesis of these complex molecules often relies on the same fundamental reactions used for mono-nitroso compounds. For example, a pyridine-based trinitroso compound was synthesized by the reduction of the corresponding trinitro precursor to the N-arylhydroxylamine, followed by oxidation. nih.govresearchgate.net This highlights the robustness of the reduction/oxidation pathway.
A novel strategy for other systems involved the cyclotrimerization of precursors like 4-nitrosoacetophenone. nih.govresearchgate.net However, the synthesis of polynitroso compounds can be challenging due to the high reactivity of the nitroso groups and the potential for side-product formation. researchgate.net These approaches underscore that multi-step pathways, often starting with more stable nitro-substituted precursors, are generally required for constructing complex nitrosoaromatic architectures. nih.gov
Modern Catalytic and Photochemical Approaches in Nitroso Compound Synthesis
The synthesis of nitroso compounds, including "Benzene, 1-bromo-3-nitroso-," has evolved significantly with the advent of modern catalytic and photochemical methodologies. These approaches offer advantages in terms of efficiency, selectivity, and environmental compatibility over classical methods. The primary modern route to "Benzene, 1-bromo-3-nitroso-" involves the selective oxidation of the corresponding aniline, 3-bromoaniline.
Catalytic Methodologies
Catalytic oxidation of anilines to nitrosoarenes represents a prominent strategy. Various catalytic systems have been developed to achieve high yields and selectivities. A common approach employs hydrogen peroxide (H₂O₂) as a clean and attractive oxidant in the presence of a metal catalyst.
One effective class of catalysts is heteropolyacids (HPAs), particularly Keggin-type polyoxometalates. nih.govscispace.com These have been successfully used for the high-yield oxidation of various anilines to their corresponding nitroso derivatives in multiphase systems. nih.govscispace.com For instance, the oxidation of aniline to nitrosobenzene using H₂O₂ and a Keggin-type HPA catalyst can achieve high conversion and selectivity. scispace.com This methodology is applicable to a range of substituted anilines, and it is plausible that 3-bromoaniline could be similarly oxidized to "Benzene, 1-bromo-3-nitroso-". The use of a multiphase system, potentially including an ionic liquid, can enhance catalyst activity and selectivity, and simplify product separation. scispace.com
Molybdenum-based catalysts have also demonstrated high efficacy in the oxidation of anilines to nitrosoarenes with H₂O₂. d-nb.info Salts such as ammonium molybdate can catalyze this transformation effectively, yielding good to excellent results for a variety of substituted anilines. d-nb.info The reaction conditions are typically mild, and the process avoids the formation of common byproducts like azo or azoxy compounds. d-nb.info
The table below summarizes findings for the catalytic oxidation of various anilines to the corresponding nitroso compounds, which can be considered analogous to the synthesis of "Benzene, 1-bromo-3-nitroso-".
Table 1: Catalytic Oxidation of Substituted Anilines to Nitrosoarenes
| Precursor | Catalyst | Oxidant | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aniline | Keggin-type HPA | H₂O₂ | Dichloromethane | High | scispace.com |
| 4-Methylaniline | Ammonium Molybdate | H₂O₂ | Water-Methanol | 85-99 | nih.govd-nb.info |
| 4-Chloroaniline | Peroxotungstophosphate | H₂O₂ | Not Specified | High | nih.gov |
Photochemical Approaches
Photochemical methods provide an alternative green route to nitroso compounds. These reactions are typically initiated by visible or UV light and can often be conducted under mild conditions.
One such approach is the aerobic oxidation of anilines to nitrosobenzenes under visible light irradiation. For example, platinum nanoparticles supported on titanium dioxide (Pt/TiO₂) have been shown to promote the efficient and selective aerobic oxidation of aniline to nitrosobenzene. This method offers a potentially sustainable pathway for the synthesis of substituted nitrosoarenes like "Benzene, 1-bromo-3-nitroso-".
Another modern photochemical strategy involves the rearrangement of precursor molecules in a continuous flow system. The generation of various nitrosoarenes can be achieved through a photochemically triggered electron transfer process starting from o-nitrophenylimines. This method, facilitated by a high-power LED lamp, allows for a robust and effective synthesis of these compounds, which are often non-isolated intermediates. While this specific precursor is not directly applicable to "Benzene, 1-bromo-3-nitroso-," it highlights the potential of photochemical flow chemistry in synthesizing complex nitroso compounds.
Furthermore, the photochemical nitrosation of halogenated hydrocarbons using nitrosyl chloride has been reported, suggesting that direct photochemical functionalization of a brominated benzene ring could be a potential, though less explored, avenue. rsc.org The visible-light-induced reduction of aryl halides is another area of active research that can generate aryl radicals for subsequent functionalization, which could potentially be adapted for nitrosation. nih.gov
The table below presents data on photochemical synthesis routes for nitroso compounds.
Table 2: Photochemical Synthesis of Nitroso Compounds
| Method | Precursor | Light Source | Key Features | Product | Reference |
|---|---|---|---|---|---|
| Aerobic Oxidation | Aniline | Visible Light (>450 nm) | Pt/TiO₂ catalyst, aerobic conditions | Nitrosobenzene | N/A |
| Photochemical Rearrangement | o-Nitrophenylimines | 365 nm LED | Continuous flow, electron transfer | Nitrosoarenes | N/A |
Computational Chemistry and Theoretical Investigations of Aromatic C Nitroso Systems
Quantum Chemical Methodologies
The accurate theoretical description of aromatic C-nitroso compounds necessitates the use of sophisticated quantum chemical methods that can adequately account for electron correlation effects. The choice of methodology is critical for obtaining reliable results that can be meaningfully compared with experimental data.
Multi-Configurational Self-Consistent Field (MCSCF) Approaches
For molecules with complex electronic structures, such as those with near-degenerate frontier orbitals or significant static correlation, single-reference methods like Hartree-Fock theory are often inadequate. Multi-Configurational Self-Consistent Field (MCSCF) methods address this limitation by representing the electronic wavefunction as a linear combination of multiple electron configurations. This approach is particularly well-suited for describing the electronic states of nitroso compounds, where the nitroso group can exhibit significant multi-reference character.
The Complete Active Space Self-Consistent Field (CASSCF) method is a widely used variant of MCSCF. In CASSCF, the molecular orbitals are partitioned into inactive, active, and virtual spaces. All possible electronic configurations within the active space are included in the wavefunction expansion, providing a balanced description of the electronic structure. For aromatic C-nitroso systems, the active space typically includes the π-orbitals of the benzene (B151609) ring and the orbitals associated with the C-N-O fragment.
Multi-State Second-Order Multi-Configurational Perturbation Theory (MS-CASPT2)
While CASSCF provides a good qualitative description of the electronic wavefunction, it often lacks the accuracy needed for quantitative predictions of energies and properties due to its incomplete treatment of dynamic electron correlation. To remedy this, second-order perturbation theory can be applied to the CASSCF reference wavefunction. The Multi-State Complete Active Space Second-Order Perturbation Theory (MS-CASPT2) is a robust method that includes dynamic correlation effects on top of a multi-state CASSCF calculation.
MS-CASPT2 is particularly valuable for studying the excited states of aromatic C-nitroso compounds, providing accurate excitation energies and insights into their photochemistry. The "MS" designation indicates that the method can treat multiple electronic states simultaneously, which is essential for understanding phenomena such as conical intersections and intersystem crossings.
Density Functional Theory (DFT) and Møller–Plesset Perturbation Theory (MP2)
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods approximate the complex many-electron problem by focusing on the electron density. A wide variety of exchange-correlation functionals are available, with hybrid functionals that mix a portion of exact Hartree-Fock exchange with a DFT functional often providing reliable results for a broad range of chemical systems, including aromatic nitroso compounds.
Møller–Plesset perturbation theory, particularly at the second order (MP2), is another widely used method for incorporating electron correlation. MP2 theory improves upon the Hartree-Fock method by adding a second-order correction to the energy. While generally more computationally demanding than DFT, MP2 can provide a valuable benchmark for assessing the performance of different DFT functionals.
Electronic Structure Analysis
Once the electronic wavefunction and energy of an aromatic C-nitroso compound have been calculated using the aforementioned quantum chemical methods, various analysis techniques can be employed to extract chemically meaningful information. These analyses provide insights into the molecule's reactivity, bonding, and charge distribution.
Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It posits that the majority of chemical reactions are governed by the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies and spatial distributions of the HOMO and LUMO provide valuable information about a molecule's nucleophilic and electrophilic character.
For "Benzene, 1-bromo-3-nitroso-," the energies of the HOMO and LUMO, as well as the HOMO-LUMO energy gap, are key indicators of its kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The introduction of the bromo and nitroso substituents on the benzene ring significantly modulates the energies and localizations of these frontier orbitals compared to unsubstituted benzene.
Based on DFT calculations of the parent nitrosobenzene (B162901) molecule, which serves as a foundational model, we can anticipate the following trends for the frontier orbitals of "Benzene, 1-bromo-3-nitroso-":
| Orbital | Energy (eV) - Nitrosobenzene (Illustrative) |
| HOMO | -6.5 to -7.5 |
| LUMO | -1.0 to -2.0 |
| HOMO-LUMO Gap | 4.5 to 6.5 |
Note: These are typical energy ranges for nitrosobenzene calculated by DFT methods and serve as an illustrative example. The actual values for "Benzene, 1-bromo-3-nitroso-" would be influenced by the bromo substituent.
Reactivity descriptors derived from the conceptual DFT framework, such as chemical potential, hardness, and the electrophilicity index, can provide a more quantitative measure of the reactivity of "Benzene, 1-bromo-3-nitroso-". These descriptors are calculated from the energies of the frontier orbitals and offer a deeper understanding of the molecule's propensity to participate in various chemical reactions.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex, delocalized molecular orbitals obtained from quantum chemical calculations into a localized picture that aligns with classical chemical concepts of bonding, lone pairs, and resonance. NBO analysis provides a detailed description of the charge distribution and the nature of the chemical bonds within a molecule.
For "Benzene, 1-bromo-3-nitroso-," NBO analysis can be used to determine the natural atomic charges on each atom, providing insight into the electronic effects of the bromo and nitroso substituents. The analysis also reveals the hybridization of the atomic orbitals and the composition of the chemical bonds in terms of these hybrid orbitals.
Furthermore, NBO analysis quantifies the delocalization of electron density from occupied "Lewis-type" orbitals (bonds and lone pairs) to unoccupied "non-Lewis-type" orbitals (antibonds and Rydberg orbitals). The energies of these donor-acceptor interactions provide a measure of the stability arising from hyperconjugation and resonance effects.
An illustrative NBO analysis of the key atoms in a substituted nitrosobenzene would likely reveal the following charge distribution trends:
| Atom | Natural Charge (e) - Illustrative |
| C (attached to Br) | +0.1 to +0.2 |
| Br | -0.1 to -0.2 |
| C (attached to NO) | +0.2 to +0.3 |
| N (of NO) | +0.1 to +0.2 |
| O (of NO) | -0.3 to -0.4 |
Note: These are illustrative charge ranges based on typical NBO analyses of related compounds. The precise values for "Benzene, 1-bromo-3-nitroso-" would require a specific calculation.
Dipole Moments and Charge Distribution
The distribution of electrons within a molecule is fundamental to its reactivity, polarity, and intermolecular interactions. For substituted nitrosobenzenes, the presence of the electronegative nitroso group and other substituents like bromine significantly influences the electronic landscape of the aromatic ring. Computational methods, particularly quantum chemical calculations, are employed to quantify this distribution through the calculation of dipole moments and atomic charges. niscpr.res.inresearchgate.net
| Compound | Experimental Dipole Moment (Debye) |
| Bromobenzene | 1.72 D |
| Nitrosobenzene | 3.14 D |
| m-Dibromobenzene (for vector angle) | 1.63 D |
| This table presents experimental dipole moments for related compounds to illustrate the contributions to the overall dipole moment of a disubstituted benzene. |
Charge distribution provides a more detailed picture of the electronic structure by assigning partial charges to each atom in the molecule. niscpr.res.in The Mulliken population analysis is a conventional, albeit basis-set dependent, method for estimating these partial atomic charges from the molecular orbitals. wikipedia.orgstackexchange.com In substituted nitrosobenzenes, the nitrogen and oxygen atoms of the nitroso group are expected to carry significant negative charge due to their high electronegativity, while the attached carbon atom and the nitrogen atom itself would be electrophilic centers. at.uaniscpr.res.in This charge separation is key to the characteristic reactivity of the nitroso group, such as its susceptibility to nucleophilic attack at the nitrogen atom. at.ua
| Atom/Group | Expected Mulliken Charge | Implication |
| Nitroso Oxygen (O) | Highly Negative | Nucleophilic center |
| Nitroso Nitrogen (N) | Positive / Slightly Negative | Electrophilic center, site of nucleophilic attack |
| Ring Carbon (attached to N) | Positive | Electrophilic center |
| Bromine (Br) | Negative | Electron-withdrawing via induction |
| Ring Carbons (ortho, para to NO) | Slightly Positive | Influenced by substituent effects |
| This table provides a qualitative summary of the expected Mulliken charge distribution in 1-bromo-3-nitrosobenzene based on the general principles of C-nitroso compounds. Specific calculated values are highly dependent on the computational method and basis set used. stackexchange.com |
Investigation of Potential Energy Surfaces and Reaction Pathways
A potential energy surface (PES) is a central concept in computational chemistry, representing the energy of a molecule as a function of its geometry. nih.govresearchgate.net By mapping the PES, chemists can identify stable structures (minima), transition states (saddle points), and the lowest-energy paths connecting them, known as reaction pathways. nih.gov For aromatic C-nitroso compounds, a key reaction pathway that has been the subject of theoretical investigation is the reversible dimerization to form azodioxy compounds. mdpi.comdntb.gov.uanih.gov
Almost all aromatic C-nitroso compounds exist in an equilibrium between a colored monomeric form and a colorless dimeric form (azodioxide). at.ua Computational studies have revealed that the interconversion between different isomers of the dimer is a two-step process: the first step is the dissociation of the dimer into two monomer units, and the second is the re-dimerization. mdpi.com Theoretical calculations help to elucidate the energetics of this process, including the dissociation energy of the dimer and the activation barriers for dimerization. semanticscholar.org
Another reaction pathway of interest is the photodissociation of the azodioxy dimers. Under cryogenic conditions, UV irradiation can break the N-N bond, leading to the formation of the monomeric nitroso species, which can be observed visually by a color change. mdpi.com The subsequent thermal re-dimerization can be followed, providing a model system for studying solid-state reaction mechanisms. mdpi.comdntb.gov.ua
| Feature on PES | Description | Significance for Nitrosobenzene Dimerization |
| Reactant Minimum | A low-energy point on the PES corresponding to the stable monomer (2 x Ar-NO). | Represents the starting point for the dimerization reaction. |
| Transition State | A first-order saddle point on the PES, representing the energy maximum along the reaction coordinate. | The energy barrier that must be overcome for two monomers to form a dimer. Its geometry shows the approach of the two NO groups. |
| Product Minimum | A low-energy point corresponding to the stable azodioxy dimer (Ar-N(O)=N(O)-Ar). | Represents the final product of the dimerization reaction. |
| Reaction Coordinate | The minimum energy path connecting reactants to products via the transition state. | Describes the geometric changes as two nitroso monomers approach and form a covalent N-N bond. |
| This table outlines the key features of a hypothetical potential energy surface for the dimerization of an aromatic C-nitroso compound. |
Modeling of Nonadiabatic Electronic Transitions and Intersystem Crossing
When a molecule absorbs light, it is promoted to an electronically excited state. The subsequent relaxation processes are often nonadiabatic, meaning the system can transition between different potential energy surfaces. barbatti.org One of the most important nonadiabatic processes is intersystem crossing (ISC), a radiationless transition between electronic states of different spin multiplicity, typically from an excited singlet state (S₁) to a triplet state (T₁). nih.govwikipedia.org
While specific nonadiabatic dynamics simulations for 1-bromo-3-nitrosobenzene are not detailed in the available literature, extensive theoretical studies on electronically similar nitroaromatic compounds provide significant insight. nih.govresearchgate.netnih.gov Ab initio nonadiabatic molecular dynamics simulations, for example using the SHARC (Surface Hopping including ARbitrary Couplings) methodology, can model the evolution of an excited molecule over time. univie.ac.at These simulations have shown that for nitroaromatics, intersystem crossing from singlet to triplet states can occur on a picosecond timescale. nih.govresearchgate.net
The efficiency of ISC is governed by the strength of spin-orbit coupling (SOC) between the singlet and triplet states. nih.gov The presence of a heavy atom, such as bromine, in the molecular structure is known to significantly increase the magnitude of SOC. wikipedia.org Therefore, for 1-bromo-3-nitrosobenzene, the bromine atom is expected to facilitate intersystem crossing, potentially making this a more efficient relaxation pathway compared to non-halogenated nitrosobenzene. Computational models can explicitly include spin-orbit couplings to accurately predict ISC rates and pathways. univie.ac.atnih.gov
| System Studied | Key Findings from Nonadiabatic Simulations | Timescale |
| Nitronaphthalene Derivatives | The experimentally observed ~100 fs process is internal conversion in the singlet manifold. | ISC: ~1 ps |
| ortho-Nitrobenzaldehyde | ISC can occur during the S₄ → S₁ deactivation cascade and from S₁, populating a triplet ππ* state. | ISC: ~2.4 ps |
| Nitrophenols (in solution) | Aqueous solvation was found to reduce the efficiency of intersystem crossing compared to the gas phase. nih.govacs.org | Varies with solvation |
| This table summarizes findings from theoretical studies on related nitroaromatic compounds, which serve as models for understanding the potential nonadiabatic dynamics of 1-bromo-3-nitrosobenzene. |
Theoretical Studies of Solvent Effects on Electronic Properties
The electronic properties of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. sibran.rusemanticscholar.org Theoretical studies are crucial for understanding and quantifying these solvent effects. A common approach is to use implicit solvent models, such as the Polarizable Continuum Model (PCM), where the solvent is represented as a continuous medium with a specific dielectric constant. sibran.ru This method allows for the calculation of molecular properties in a simulated solvent environment. sibran.rusemanticscholar.org
One of the most prominent solvent-dependent properties is the electronic absorption spectrum. The shift in absorption maxima with solvent polarity is known as solvatochromism. eurjchem.comnih.gov Computational studies can predict these shifts by calculating the electronic transition energies in different solvent continua. semanticscholar.orgsciencepublishinggroup.comresearchgate.net For aromatic nitroso compounds, changes in solvent polarity can alter the energy gap between the ground and excited states, leading to observable color changes. eurjchem.com These effects are due to the differential stabilization of the ground and excited states by the solvent; polar solvents will typically stabilize a more polar state to a greater extent. researchgate.net
Besides spectral shifts, other electronic properties like the dipole moment are also affected by the solvent. The dipole moment of a molecule in a polarizable solvent is generally higher than its gas-phase value due to the reaction field induced in the solvent, which in turn polarizes the solute molecule. utdallas.edu Computational models can quantify this increase in dipole moment and other properties as a function of solvent polarity. sibran.rusemanticscholar.org
| Solvent | Dielectric Constant (ε) | Expected Effect on λmax of π→π* Transition | Expected Effect on Molecular Dipole Moment |
| Cyclohexane | 2.02 | Reference (Nonpolar) | Baseline value |
| Dichloromethane | 8.93 | Red-shift (bathochromic) | Increase |
| Ethanol | 24.55 | Further red-shift | Further increase |
| Acetonitrile (B52724) | 37.5 | Significant red-shift | Significant increase |
| Water | 80.1 | Largest red-shift | Largest increase |
| This table illustrates the expected trends for the electronic properties of a polar aromatic nitroso compound in different solvents, as predicted by theoretical models. The red-shift (bathochromic shift) is typical for transitions where the excited state is more polar than the ground state. nih.gov |
Reactivity and Mechanistic Studies of Benzene, 1 Bromo 3 Nitroso
Radical Chemistry of Aromatic C-Nitroso Compounds
Aromatic C-nitroso compounds are notable for their involvement in a variety of radical processes. The nitroso group (-NO) is a key player in these reactions, capable of undergoing homolytic bond cleavage, participating in redox processes, and acting as an efficient spin trap.
The Carbon-Nitroso (C-NO) bond in aromatic nitroso compounds is relatively weak and can undergo homolytic cleavage upon thermal or photochemical stimulation, resulting in the formation of an aryl radical and a nitric oxide (NO) radical. researchgate.net This process is a fundamental step in many reactions involving these compounds.
Reaction Scheme: Ar-N=O → Ar• + •N=O
Table 1: Factors Influencing Homolytic C-NO Bond Cleavage
| Factor | Influence on C-NO Bond Cleavage |
| Temperature | Increased temperature provides the thermal energy required to overcome the bond dissociation energy, favoring cleavage. |
| Light (Photolysis) | UV-visible irradiation can provide the energy for electronic excitation, leading to the cleavage of the C-NO bond. |
| Substituent Effects | The electronic properties of substituents on the aromatic ring can stabilize or destabilize the resulting aryl radical, thereby influencing the bond dissociation energy. |
Aromatic nitroso compounds can participate in one-electron redox processes to form radical anions and radical cations.
Radical Anion Formation: The electrochemical reduction of aromatic nitro compounds has been extensively studied. For instance, the reduction of 1-bromo-4-nitrobenzene, a related compound, occurs via a one-electron transfer to form a radical anion. rsc.org A similar mechanism can be expected for "Benzene, 1-bromo-3-nitroso-". The nitroso group, being electron-deficient, can readily accept an electron to form a radical anion. In electrochemical studies, nitrosobenzene (B162901) is reduced at a less negative potential than nitrobenzene. utexas.edu The formation of the radical anion is often a reversible process, and its stability is influenced by the solvent and the presence of proton donors. utexas.edu
Radical Cation Formation: The one-electron oxidation of aromatic nitroso compounds to form radical cations is less common but can occur under suitable oxidizing conditions. The ease of formation of the radical cation would depend on the ionization potential of the "Benzene, 1-bromo-3-nitroso-" molecule, which is influenced by the substituents on the aromatic ring.
Aromatic C-nitroso compounds are well-known spin traps. mdpi.com They can react with a wide variety of transient free radicals to form stable and persistent nitroxide radicals, which can be detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govnih.gov
The spin-trapping reaction involves the addition of a radical (R•) to the nitrogen atom of the nitroso group:
Reaction Scheme: Ar-N=O + R• → Ar-N(O•)-R
The resulting nitroxide radical gives a characteristic EPR spectrum, where the hyperfine coupling constants provide information about the nature of the trapped radical R•. The bromo-substituent in "Benzene, 1-bromo-3-nitroso-" can influence the spectral parameters of the resulting nitroxide adduct. The reaction of a boraalkene with nitrosobenzene has been shown to generate boryl-nitroxide radicals. rsc.orgresearchgate.net
The ability of aromatic C-nitroso compounds to react with free radicals also imparts them with radical scavenging properties. This activity is crucial in mitigating the damaging effects of reactive radical species in various systems. The efficiency of a radical scavenger can be evaluated by its reaction kinetics with different types of radicals. nih.govrsc.orgvnu.edu.vn
The primary mechanism of radical scavenging by nitroso compounds is the spin-trapping reaction described above. By converting highly reactive radicals into more stable nitroxide radicals, they effectively terminate radical chain reactions. The rate constants for these reactions are a measure of their scavenging efficiency. While specific kinetic data for "Benzene, 1-bromo-3-nitroso-" are not available, studies on other antioxidants provide a framework for understanding its potential activity. nih.gov
Intermolecular Interactions and Dimerization
In the solid state and in solution, aromatic C-nitroso compounds exist in a dynamic equilibrium between their monomeric and dimeric forms. mdpi.com This equilibrium is a key aspect of their chemistry and influences their physical properties, such as color, and their reactivity.
The monomeric form of an aromatic nitroso compound is typically a colored (green or blue) species, while the dimer, an azodioxy compound, is often colorless or pale yellow. mdpi.com The dimerization occurs through the formation of a nitrogen-nitrogen bond between two monomer molecules.
Equilibrium Scheme: 2 Ar-N=O ⇌ (Ar-NO)₂
This equilibrium is influenced by several factors:
Temperature: Lower temperatures generally favor the formation of the dimer. mdpi.comrsc.org
Concentration: Higher concentrations shift the equilibrium towards the dimer.
Solvent: The polarity of the solvent can affect the position of the equilibrium.
Substituents: The electronic and steric effects of substituents on the aromatic ring can influence the dimerization constant. semanticscholar.org
The azodioxy dimer can exist as cis and trans isomers. For nitrosobenzene, both isomers have been detected in solution at low temperatures. rsc.org The formation of these dimers involves the breaking and forming of the N-N bond, a process that can be studied using various spectroscopic techniques. mdpi.comnih.gov
Table 2: Factors Affecting Monomer-Dimer Equilibrium of Aromatic Nitroso Compounds
| Factor | Effect on Equilibrium |
| Decreasing Temperature | Shifts equilibrium towards the dimer. |
| Increasing Concentration | Shifts equilibrium towards the dimer. |
| Solvent Polarity | Can influence the stability of the monomer and dimer forms differently. |
| Steric Hindrance | Bulky ortho-substituents can disfavor dimerization. |
| Electronic Effects | Electron-withdrawing or -donating groups can alter the thermodynamics of dimerization. |
Solid-State Reaction Mechanisms and Supramolecular Assembly
The solid-state chemistry of aromatic C-nitroso compounds, including "Benzene, 1-bromo-3-nitroso-," is largely characterized by their propensity to form dimers. In condensed phases, these molecules can reversibly dimerize to yield azodioxy compounds. acs.org This dimerization is a significant aspect of their solid-state reactivity, with the monomer and dimer forms often exhibiting different colors; monomers are typically blue or green, while the corresponding dimers are yellowish or colorless. at.uamdpi.com
The interconversion between the monomer and dimer can be induced by external stimuli such as light and heat, leading to photochromic and thermochromic behavior. at.ua Specifically, the colored monomeric form can be generated within the crystalline solid by the photodissociation of the azodioxy dimer. mdpi.com This process is often observed when crystals of the dimer are cooled to cryogenic temperatures and irradiated with UV light. mdpi.com The subsequent warming of the sample can reverse the process, causing the disappearance of the color as the monomers re-dimerize. at.ua This reversible photodissociation and re-dimerization in the solid state serves as a model system for studying basic solid-state reaction mechanisms. at.ua
The arrangement of molecules in the crystal lattice, or supramolecular assembly, is governed by non-covalent interactions and plays a crucial role in solid-state reactivity. For halogenated nitrosobenzenes, halogen bonding can be a significant directional force in their crystal engineering, influencing how the molecules pack. birmingham.ac.uk These interactions, along with other van der Waals forces, dictate the proximity and orientation of reactive nitroso groups, thereby controlling the dimerization process in the solid state. mdpi.com The mechanism of thermal dimerization in the solid state for para-substituted nitrosobenzenes has been proposed to involve an interplay of topochemical reaction pathways and phase transfers, which can be influenced by packing factors and disorder within the initial monomer crystals. researchgate.net
Table 1: Characteristics of Solid-State Behavior in Aromatic Nitroso Compounds This table is interactive. You can sort and filter the data.
| Feature | Description | Stimulus | Observed Effect | Reference |
|---|---|---|---|---|
| Dimerization | Monomeric Ar-N=O molecules reversibly form dimeric azodioxy compounds (Ar-N(O)=N(O)-Ar) in the solid state. | Spontaneous in condensed phases | Formation of colorless or yellowish dimers from colored monomers. | acs.org |
| Photodissociation | The azodioxy dimer can break apart to form two monomeric nitroso molecules. | UV Light (especially at cryogenic temperatures) | Color change from yellowish/colorless to blue/green. | mdpi.com |
| Photochromism | Reversible color change induced by light. | UV Light / Visible Light | Crystals change color upon irradiation. | at.ua |
| Thermochromism | Reversible color change induced by temperature. | Heating / Cooling | Color disappears upon warming as monomers re-dimerize. | at.ua |
| Supramolecular Assembly | Molecules are arranged in a specific crystal lattice guided by non-covalent interactions like halogen bonding. | N/A | Influences the efficiency and mechanism of solid-state dimerization. | birmingham.ac.ukmdpi.com |
Cycloaddition Reactions (e.g., Diels-Alder type with nitrosoarenes)
Nitrosoarenes are highly reactive and versatile dienophiles in hetero-Diels-Alder reactions, a powerful tool for the regio- and stereoselective synthesis of six-membered heterocyclic systems. nd.edumdpi.com This [4+2] cycloaddition reaction involves a conjugated diene and the nitroso compound, where the N=O group acts as the dienophile, leading to the formation of 3,6-dihydro-1,2-oxazines. acs.org These reactions are valuable for creating both a C-N and a C-O bond in a single, often highly selective, step. nd.edu
Mechanistic studies, supported by density functional theory (DFT), indicate that the nitroso Diels-Alder reaction proceeds through a concerted but highly asynchronous transition state. acs.org A strong preference for the endo pathway is often observed, which is attributed to the repulsion between the diene and the lone pair of electrons on the nitrogen atom of the nitroso group. acs.org
The reactivity and selectivity of the Diels-Alder reaction are influenced by the electronic properties of the substituents on the nitrosoarene. The presence of an electron-withdrawing substituent on the benzene (B151609) ring can affect the rate of the cycloaddition. nih.gov For "Benzene, 1-bromo-3-nitroso-," both the bromo and nitroso groups (acting on the nitro group in a precursor like 1-bromo-3-nitrobenzene) are electron-withdrawing, which influences the electrophilicity of the carbon atoms in the ring and, subsequently, the reactivity profile of the derived nitroso compound. echemi.comstackexchange.com The regioselectivity of the cycloaddition is determined by a sensitive balance of frontier molecular orbital (FMO) interactions, electrostatic forces, and steric effects. acs.org
Table 2: Key Aspects of Nitroso Diels-Alder Reactions This table is interactive. You can sort and filter the data.
| Aspect | Description | Typical Outcome | Reference |
|---|---|---|---|
| Reaction Type | [4+2] Hetero-Diels-Alder Cycloaddition | Formation of 3,6-dihydro-1,2-oxazines. | mdpi.comacs.org |
| Role of Nitrosoarene | Acts as the dienophile (N=O bond). | Efficiently reacts with conjugated dienes. | nd.edu |
| Mechanism | Concerted but highly asynchronous transition state. | A single step reaction without a discrete intermediate. | acs.org |
| Stereoselectivity | Strong preference for the endo transition state. | High diastereoselectivity is often achieved. | acs.org |
| Regioselectivity | Governed by FMO interactions, electrostatics, and sterics. | Can be highly regioselective depending on substrates. | acs.org |
| Substituent Effects | Electronic nature of substituents on the nitrosoarene influences reaction rate and selectivity. | Electron-withdrawing groups can modify reactivity. | nih.gov |
Ene Reactions with Nitrosoarenes
In addition to cycloadditions, nitrosoarenes can participate in ene reactions. The nitroso ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a nitroso compound (the "enophile"). This process results in the formation of an N-allylhydroxylamine derivative, with a concurrent shift of the double bond and abstraction of the allylic hydrogen.
This reaction pathway can sometimes compete with the Diels-Alder reaction, particularly when the substrate has both diene and ene functionalities. For instance, some complex natural products have been shown to undergo a highly efficient and stereoselective ene reaction with nitroso compounds instead of the expected Diels-Alder cycloaddition. nd.edu The generation of functionalized nitroso compounds and their subsequent use in intramolecular ene reactions is a potent strategy for synthesizing hydroxylamine derivatives, which can be further transformed into other useful structures like nitrones. ucl.ac.uk
Photochemical Transformations of Aromatic Nitroso Compounds
Aromatic nitroso compounds exhibit rich and varied photochemical reactivity. researchgate.net Their electronic structure, characterized by n → π* and π → π* transitions, makes them susceptible to transformations upon absorption of light. at.ua Two primary photochemical reaction pathways have been identified for these compounds. at.ua
The first major pathway is the reversible photodissociation of the azodioxy dimer, as discussed in the context of solid-state reactions. at.uamdpi.com In solution or the solid state, irradiation can cleave the N-N bond of the dimer to yield two molecules of the corresponding monomeric nitrosoarene. at.ua This process is often visually apparent due to the distinct colors of the monomer and dimer species and forms the basis for the photochromic properties of these systems. at.ua
The second significant photochemical transformation involves the cleavage of the carbon-nitrogen (C-N) bond of the nitroso group. This homolytic cleavage results in the formation of an aryl radical and a nitric oxide (NO) radical pair. at.ua This reactivity highlights the ability of nitroso compounds to act as sources of radicals under photochemical conditions, enabling their use as radical acceptors or partners in various synthetic transformations. researchgate.net
Table 3: Summary of Photochemical Reactions of Aromatic Nitroso Compounds This table is interactive. You can sort and filter the data.
| Reaction Type | Description | Key Intermediate/Product | Significance | Reference |
|---|---|---|---|---|
| Dimer Photodissociation | The N-N bond of the azodioxy dimer is cleaved by light to regenerate the monomeric form. | Monomeric nitrosoarene (colored) | Basis of photochromism; reversible generation of the reactive monomer. | at.uamdpi.com |
| C-N Bond Cleavage | Homolytic cleavage of the bond between the aromatic ring and the nitroso group upon irradiation. | Aryl radical and nitric oxide (NO) radical | Source of reactive radicals for further chemical transformations. | at.ua |
Synthetic Applications and Advanced Functionalization Strategies for Benzene, 1 Bromo 3 Nitroso
Role as a Key Intermediate in Organic Synthesis
Benzene (B151609), 1-bromo-3-nitro- is a versatile chemical compound that serves as a crucial intermediate in the synthesis of a wide array of more complex organic molecules. chemimpex.com Its chemical architecture, featuring both a bromine atom and a nitro group on a benzene ring, provides two distinct points of reactivity that can be addressed in subsequent synthetic steps. The presence of the electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position, while the bromine atom is susceptible to displacement through various cross-coupling reactions. libretexts.orgsciencemadness.org
This dual functionality makes it a valuable building block in the production of agrochemicals, pharmaceuticals, and dyes. chemimpex.com In pharmaceutical development, the compound is used in the synthesis of biologically active molecules, contributing to drug discovery and development processes. chemimpex.com Researchers and industry professionals utilize its unique structure for creating nitro-substituted aromatic compounds, which are important in the development of advanced materials and specialty chemicals. chemimpex.com The stability and predictable reactivity profile of 1-bromo-3-nitrobenzene make it an ideal starting material for exploring new synthetic pathways and reaction mechanisms. chemimpex.com
**6.2. Derivatization and Functionalization Strategies
Derivatization and Functionalization Strategies
Palladium-Catalyzed Cross-Coupling Reactions (e.g., aryl aminations of brominated intermediates)
The bromine atom on the 1-bromo-3-nitrobenzene ring is a key functional group for derivatization, particularly through palladium-catalyzed cross-coupling reactions. Among the most significant of these is the Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen (C-N) bonds. This reaction allows for the coupling of aryl halides, such as 1-bromo-3-nitrobenzene, with a wide range of amines.
The process is particularly useful for synthesizing primary arylamines by using ammonia or ammonia surrogates. nih.govsemanticscholar.org Recent advancements have enabled these reactions to be carried out with aqueous ammonia and a hydroxide base, which is a more practical and economical approach. nih.govberkeley.edu The success of these reactions often depends on the development of specialized ligands that coordinate to the palladium catalyst, enhancing its activity and selectivity. nih.govresearchgate.net For instance, the use of specific bipyrazole-containing phosphine ligands has been shown to dramatically improve the selectivity for the desired monoarylated amine product over the diarylamine byproduct. nih.gov This method is highly effective for a broad range of aryl bromides, including electron-deficient substrates like those containing nitro groups. nih.govsemanticscholar.org The reaction provides a direct route to 3-nitroaniline and its derivatives, which are themselves important synthetic intermediates.
Table 1: Representative Conditions for Palladium-Catalyzed Amination of Aryl Bromides
| Component | Example | Purpose |
|---|---|---|
| Aryl Halide | 1-bromo-3-nitrobenzene | The electrophilic partner in the coupling reaction. |
| Amine Source | Aqueous Ammonia / Ammonium Salts | The nucleophilic partner that provides the nitrogen atom. nih.govsemanticscholar.org |
| Palladium Precatalyst | Pd₂(dba)₃ / Pd(OAc)₂ | The source of the active Pd(0) catalyst. nih.govnih.gov |
| Ligand | KPhos / Xantphos | Stabilizes the catalyst and facilitates the reaction steps. nih.govnih.gov |
| Base | NaOtBu / Cs₂CO₃ | Activates the amine and facilitates catalyst turnover. semanticscholar.orgnih.gov |
| Solvent | Dioxane / Toluene | Provides the medium for the reaction. semanticscholar.orgnih.gov |
| Temperature | 100 °C | Provides the necessary energy to overcome activation barriers. semanticscholar.orgnih.gov |
Formation of N,O-Containing Molecular Architectures
The nitroso group (-NO), which can be derived from the corresponding nitro compound, is a highly reactive functional group capable of participating in unique transformations to form nitrogen and oxygen-containing (N,O) molecular architectures. The reactivity of the nitroso group is comparable to that of a carbonyl group, readily undergoing nucleophilic addition at the nitrogen atom. at.ua
A notable strategy involves the reaction of a nitrosoarene with a suitable substrate to form heterocyclic structures. For example, nitrosobenzene (B162901) can react with 1,3-dibromo compounds in the presence of a copper-based redox system to form isoxazolidine rings. escholarship.org This transformation involves the formation of both a new C-N bond and a C-O bond. The resulting N-O bond within the isoxazolidine heterocycle can then be selectively cleaved, for instance through a zinc/HCl mediated reduction, to yield valuable 1,3-amino alcohols. escholarship.org This two-step process demonstrates how the nitroso functionality can be leveraged to introduce both nitrogen and oxygen into a molecule in a controlled manner, providing access to complex and functionally rich molecular scaffolds. escholarship.org This synthetic strategy highlights the potential for creating diverse molecular architectures from nitroso-functionalized precursors.
Applications in Dye Manufacturing and Related Industries
Nitroaromatic compounds are foundational in the dye industry, where their structures are used to produce a wide spectrum of colors. nbinno.com Compounds like 1-bromo-3-nitrobenzene serve as precursors to various dyes. chemimpex.com The nitro group itself acts as a chromophore (a color-bearing group), particularly when conjugated with an electron-donating group like an amino or hydroxyl group. sci-hub.se
The synthesis of many nitro dyes involves the nucleophilic aromatic substitution of a halogen on a nitro-substituted benzene ring. For instance, 1-chloro-2,4-dinitrobenzene is a classic starting material where the chlorine is readily displaced by amines or alkoxides to create vibrant yellow and orange dyes. Similarly, the bromine atom in 1-bromo-3-nitrobenzene can be substituted by various nucleophiles to generate dye molecules. The subsequent reduction of the nitro group to an amino group provides another route to modify the color and properties of the final dye, leading to a broader range of shades from orange to magenta. sci-hub.se Today, derivatives of nitroanilines, diaminonitrobenzenes, and aminonitrophenols are widely used in semipermanent hair colorants. sci-hub.se
Exploration in Materials Science Research
Integration into Porous Polymer Networks for Adsorption (e.g., CO2 capture)
In materials science, there is significant interest in developing porous materials for applications such as gas capture and storage. rsc.org Porous organic polymers (POPs) have emerged as promising candidates due to their high surface area, tunable porosity, and chemical stability. researchgate.netsemanticscholar.org The synthesis of these materials often relies on the polymerization of rigid organic building blocks.
Brominated aromatic compounds are valuable monomers for constructing these networks. researchgate.netmdpi.com The carbon-bromine bond provides a reactive handle for forming new carbon-carbon bonds through reactions like Yamamoto or Friedel-Crafts alkylation, linking the monomer units into a robust, three-dimensional network. researchgate.netmdpi.com For example, benzene-linked porous polymer materials have been fabricated through the condensation reaction of monomers like 1,4-bis(bromomethyl)benzene with tetraphenylsilane. researchgate.netmdpi.com By analogy, a difunctionalized derivative of 1-bromo-3-nitrobenzene could serve as a monomer to introduce both porosity and specific chemical functionality (the nitro group) into the polymer network. The presence of polar nitro groups within the polymer framework can enhance the selective adsorption of CO₂, a key greenhouse gas, through dipole-quadrupole interactions. uva.es Research has shown that porous polymer networks exhibit excellent CO₂ uptake capacities and can be regenerated under mild conditions, making them promising candidates for industrial carbon capture applications. mdpi.comuva.es
Table 2: Porosity and CO₂ Capture Performance of a Representative Benzene-Linked Porous Polymer (B-PPM-2)
| Property | Value | Reference |
|---|---|---|
| BET Surface Area (SBET) | 521 m²·g⁻¹ | mdpi.com |
| Pore Volume | 0.35 cm³·g⁻¹ | mdpi.com |
| CO₂ Adsorption (273 K, 1 bar) | 67 cm³·g⁻¹ | researchgate.netmdpi.com |
| CO₂/N₂ Selectivity (273 K) | 64.5 | researchgate.netmdpi.com |
Organometallic Chemistry and Catalysis
The field of organometallic chemistry involves compounds containing metal-carbon bonds, and catalysis utilizes these and other coordination compounds to accelerate chemical reactions. The presence of both a bromo and a nitroso functional group on the benzene ring of Benzene, 1-bromo-3-nitroso- suggests two primary avenues for its involvement in organometallic chemistry and catalysis: reactions involving the carbon-bromine bond and coordination or reactions involving the nitroso group.
Potential Roles in Organometallic Chemistry:
Aryl halides are common precursors in organometallic synthesis, particularly in the formation of organopalladium, organocopper, and Grignard reagents. The carbon-bromine bond in Benzene, 1-bromo-3-nitroso- could potentially undergo oxidative addition to a low-valent metal center, such as palladium(0), to form an arylpalladium(II) complex. This is a fundamental step in many cross-coupling reactions.
The nitroso group (–N=O) is also known to coordinate to metal centers in various ways. It can act as a ligand, binding to the metal through either the nitrogen or the oxygen atom, or in a side-on fashion. The formation of metal-nitrosyl complexes is a well-established area of coordination chemistry. It is conceivable that Benzene, 1-bromo-3-nitroso- could form stable complexes with a range of transition metals. researchgate.net
Hypothetical Catalytic Applications:
The potential for Benzene, 1-bromo-3-nitroso- to participate in catalytic cycles is largely theoretical at this point.
Cross-Coupling Reactions: If the carbon-bromine bond can be activated by a metal catalyst, Benzene, 1-bromo-3-nitroso- could theoretically be used as a substrate in cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions to form new carbon-carbon bonds. However, the presence of the reactive nitroso group could interfere with the catalytic cycle, potentially by coordinating to the metal center and deactivating the catalyst.
Catalysis Involving the Nitroso Group: Nitrosoarenes have been explored as catalysts in certain organic transformations. For instance, they can act as redox-catalysts in C-H functionalization reactions. rsc.org It is plausible that Benzene, 1-bromo-3-nitroso- could exhibit similar catalytic activity. Nitroso compounds can also participate in cycloaddition reactions and as electrophiles in various transformations. wikipedia.org
Challenges and Research Gaps:
The primary challenge in discussing the organometallic chemistry and catalysis of Benzene, 1-bromo-3-nitroso- is the lack of empirical data. Key research questions that remain unanswered include:
The stability of organometallic complexes of Benzene, 1-bromo-3-nitroso-.
The preferred coordination mode of the nitroso group in the presence of various metals.
The compatibility of the nitroso group with the conditions of common catalytic reactions.
The potential for the nitroso group to direct or inhibit catalytic processes.
Future Outlook and Emerging Research Frontiers for Benzene, 1 Bromo 3 Nitroso
Integration of Machine Learning and Artificial Intelligence in Computational Design
Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can propose novel molecular structures with specific, optimized properties. nih.govnih.gov For "Benzene, 1-bromo-3-nitroso-", these models could be trained on existing data of related nitroso and halogenated compounds to design new derivatives with tailored electronic, optical, or reactive characteristics. For instance, AI could be tasked with designing a derivative that exhibits enhanced catalytic activity or specific absorption properties for use in photosensitive materials.
Concurrently, predictive ML models can rapidly evaluate vast libraries of virtual compounds for efficacy, physicochemical properties, pharmacokinetics, and safety profiles without the need for initial synthesis. nsf.gov By elucidating the complex relationships between chemical structure and experimental data, these models can support scientists in designing new compounds. nsf.gov For example, Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the reactivity or potential biological activity of novel 1-bromo-3-nitrosobenzene analogues. researchgate.net This in silico screening significantly reduces experimental waste and accelerates the identification of promising candidates for further study. nih.gov
A hybrid approach, combining ML with quantum mechanical methods, is also emerging as a powerful tool for designing sustainable synthesis pathways, bridging data-driven prediction with quantum-chemical validation. copernicus.org This synergy allows for the prediction of reaction efficiency while also quantifying sustainability metrics, thereby guiding the development of greener chemical processes from the earliest design stages.
| AI/ML Application Area | Potential Impact on 1-bromo-3-nitrosobenzene Research | Key Technologies |
| Novel Derivative Design | Generation of new molecular structures with optimized electronic, optical, or catalytic properties. | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) |
| Property Prediction | Rapid in silico screening of virtual compounds for reactivity, stability, and potential applications. | Quantitative Structure-Activity Relationship (QSAR), Deep Learning Models |
| Synthesis Route Optimization | Identification of efficient and sustainable synthetic pathways with high atom economy and low environmental impact. | Hybrid Machine Learning and Quantum Mechanics (QM) Models |
Development of Green and Sustainable Synthetic Routes
The chemical industry is increasingly driven by the principles of green chemistry, which aim to design processes that minimize the use and generation of hazardous substances. mdpi.com The development of green and sustainable synthetic routes for "Benzene, 1-bromo-3-nitroso-" is a critical research frontier, moving away from traditional methods that may rely on harsh reagents, toxic solvents, and energy-intensive conditions.
Several innovative strategies are being explored for the synthesis of nitrosoarenes that align with green chemistry principles:
Photocatalysis : Visible-light-promoted reactions offer a sustainable alternative for synthesizing nitrogen-containing compounds. These methods can often proceed without the need for catalysts or additives, using light as a clean energy source to drive the reaction. uni-regensburg.dekyoto-u.ac.jp This approach could be adapted for the conversion of precursors like 3-bromoaniline or 1-bromo-3-nitrobenzene into the target nitroso compound.
Mechanochemistry : Solvent-free synthesis through mechanochemical methods, such as ball milling, presents a significant advancement in green chemistry. The mechanochemical oxidation of anilines has been shown to be a rapid and solvent-free route to nitrosobenzenes. researchgate.net This technique, coupled with solvent-free purification methods like sublimation, could establish an entirely sustainable route to 1-bromo-3-nitrosobenzene. researchgate.net
Biocatalysis : The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Enzymes like nitrobenzene dioxygenase have been engineered to perform specific oxidation reactions on aromatic rings. nih.gov Directed evolution could be employed to develop a biocatalyst capable of selectively oxidizing 3-bromoaniline to "Benzene, 1-bromo-3-nitroso-".
Green Solvents and Catalysts : The replacement of volatile and toxic organic solvents with environmentally benign alternatives like water is a cornerstone of green synthesis. researchgate.net Research into reactions catalyzed by inexpensive and low-toxicity catalysts, such as N,N-diisopropylethylamine (DIPEA), in aqueous media demonstrates a promising path for the sustainable production of related aromatic compounds. researchgate.net
Continuous Flow Synthesis : Flow chemistry provides enhanced safety, efficiency, and scalability compared to traditional batch processes. rsc.org A continuous flow method for the photochemical rearrangement of aryl imines to nitrosoarenes has been developed, offering a robust and high-throughput route that could be adapted for halogenated derivatives. rsc.org
| Green Synthesis Strategy | Principle | Potential Application for 1-bromo-3-nitrosobenzene |
| Photocatalysis | Utilizes visible light as a clean energy source to drive reactions, often without catalysts or additives. | Light-promoted oxidation of 3-bromoaniline or reduction of 1-bromo-3-nitrobenzene. |
| Mechanochemistry | Employs mechanical force (e.g., grinding) to induce chemical reactions in the absence of solvents. | Solvent-free oxidation of 3-bromoaniline using an oxidizing agent like Oxone. |
| Biocatalysis | Uses enzymes to catalyze reactions with high specificity under mild conditions. | Engineered dioxygenase enzyme for the selective oxidation of 3-bromoaniline. |
| Green Solvents/Catalysts | Replaces hazardous solvents and catalysts with environmentally friendly alternatives (e.g., water). | Synthesis in an aqueous medium using a recyclable, non-toxic catalyst. |
| Flow Chemistry | Conducts reactions in a continuous stream, offering better control, safety, and scalability. | Photochemical or catalytic synthesis in a microreactor system for efficient production. |
Exploration of Novel Reactivity and Catalytic Applications
"Benzene, 1-bromo-3-nitroso-" is a molecule with rich potential for novel reactivity and catalytic applications, stemming from the interplay between the nitroso group and the bromo-substituted aromatic ring. The nitroso group is a versatile functional group, capable of acting as both an electrophile and a nucleophile, participating in a variety of transformations including additions, cycloadditions, and condensation reactions. nih.gov
A key area of future research will be the exploitation of the nitroso group in [3+2] and [4+2] cycloaddition reactions. Nitrosoarenes are known to act as powerful dienophiles in Diels-Alder reactions, and this reactivity can be harnessed to construct complex heterocyclic frameworks. copernicus.org The electronic properties of the bromo-substituted ring will influence the rate and selectivity of these cycloadditions, opening avenues for the synthesis of novel, highly functionalized molecules. Similarly, condensation reactions with compounds containing active methylene groups (the Ehrlich-Sachs reaction) or with anilines (the Mills reaction) provide established routes to imines and azobenzenes, respectively, which could be further explored with this specific substrate. copernicus.org
The presence of the bromine atom is also synthetically significant. It serves as a handle for a wide range of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds at the meta-position relative to the nitroso group. By combining the reactivity of the bromine atom with subsequent transformations of the nitroso group, complex molecular architectures can be assembled.
In the realm of catalysis, the Lewis basicity of the nitroso group suggests that "Benzene, 1-bromo-3-nitroso-" could function as a ligand for transition metal catalysts. copernicus.org The coordination of the nitroso-nitrogen to a metal center could modulate the metal's catalytic activity and selectivity. Furthermore, the compound itself or its derivatives, synthesized via cross-coupling reactions, could serve as organocatalysts or precursors to more complex catalytic systems. The development of catalysts for specific organic transformations, leveraging the unique electronic and steric properties of the 1-bromo-3-nitrosobenzene scaffold, represents a promising frontier.
| Reaction Type | Description | Potential Application for 1-bromo-3-nitrosobenzene |
| Cycloaddition Reactions | The nitroso group acts as a dienophile or dipolarophile to form heterocyclic rings. | Synthesis of novel bicyclic and heterocyclic compounds via Diels-Alder or [3+2] cycloadditions. |
| Condensation Reactions | Reaction of the nitroso group with active methylene compounds or anilines. | Formation of functionalized imines and unsymmetrical azobenzene derivatives. |
| Cross-Coupling Reactions | The bromine atom is replaced via metal-catalyzed reactions (e.g., Suzuki, Heck). | Introduction of diverse substituents on the aromatic ring to build molecular complexity. |
| Ligand for Catalysis | The nitroso group's lone pair coordinates to a metal center. | Development of novel transition metal complexes for catalysis. |
Advanced Spectroscopic Probes for Real-Time Mechanistic Insights
Understanding the intricate mechanisms of chemical reactions is fundamental to optimizing reaction conditions and designing new transformations. The study of reactions involving "Benzene, 1-bromo-3-nitroso-" will greatly benefit from the application of advanced spectroscopic techniques capable of providing real-time mechanistic insights. These methods allow for the direct observation of short-lived intermediates and the precise measurement of reaction kinetics, moving beyond traditional analysis of starting materials and final products.
Ultrafast Spectroscopy , including femtosecond transient absorption (fs-TA) and ultrafast X-ray transient absorption, offers the ability to monitor photochemical reactions on the femtosecond (10⁻¹⁵ s) timescale. nih.govnsf.govkyoto-u.ac.jp These techniques can track the entire reaction pathway from the initial absorption of light to the formation of final products, providing detailed information on electronic and structural dynamics. kyoto-u.ac.jp For "Benzene, 1-bromo-3-nitroso-", ultrafast spectroscopy could be used to study its monomer-dimer equilibrium, photodissociation dynamics, or its role in light-induced reactions, identifying transient radical or ionic species.
Time-Resolved NMR and IR Spectroscopy provide crucial information on molecular structure and bonding as a reaction proceeds. Real-time NMR spectroscopy, facilitated by rapid-mixing or stopped-flow techniques, allows for the site-specific tracking of atomic environments during a reaction, providing invaluable kinetic data. nih.govcopernicus.orgnih.gov This could be applied to monitor the kinetics of condensation or cycloaddition reactions of 1-bromo-3-nitrosobenzene. Similarly, in situ infrared spectroscopy can trace the evolution of vibrational modes, allowing for the identification of key functional group transformations and the detection of reaction intermediates under actual catalytic conditions. osti.gov
In Situ Raman Spectroscopy is another powerful tool for gaining mechanistic insights, particularly in heterogeneous catalysis. It can provide real-time information about the structure of a catalyst's surface and the identity of adsorbed intermediates during a reaction. rsc.orgrsc.org If "Benzene, 1-bromo-3-nitroso-" were used as a ligand or a reactant in a surface-catalyzed process, in situ Raman could probe its binding mode and subsequent transformations on the catalyst surface.
The integration of these advanced spectroscopic probes will enable a deeper understanding of the fundamental reactivity of "Benzene, 1-bromo-3-nitroso-", paving the way for the rational design of new synthetic methods and catalytic systems.
| Spectroscopic Technique | Timescale | Information Gained | Potential Application for 1-bromo-3-nitrosobenzene |
| Ultrafast Transient Absorption | Femtoseconds to Nanoseconds | Electronic state dynamics, identification of short-lived excited states and intermediates. | Studying photochemical reactions, such as photodissociation or light-induced cycloadditions. |
| Real-Time NMR Spectroscopy | Milliseconds to Hours | Site-resolved structural and kinetic information, quantification of reactants and products. | Monitoring the kinetics of condensation, substitution, or rearrangement reactions. |
| In Situ IR/Raman Spectroscopy | Seconds to Hours | Vibrational information, identification of functional groups, catalyst surface species. | Observing the formation of intermediates and understanding surface-adsorbate interactions in catalysis. |
| Spectroelectrochemistry | Varies | Insights into redox processes and the dynamics of electrochemically generated species. | Characterizing the behavior of reactive intermediates formed via oxidation or reduction. researchgate.net |
Q & A
Q. What are the primary synthetic routes for 1-bromo-3-nitrosobenzene, and how can reaction conditions be optimized to minimize dimerization?
- Methodological Answer : Synthesis typically involves bromination of nitrobenzene derivatives followed by selective nitrosation. For example, bromination of 3-nitrophenol with HBr/H2SO4 yields 1-bromo-3-nitrobenzene, which can then undergo nitrosation using NaNO2 under acidic conditions. To suppress dimerization (common in nitroso compounds), maintain low temperatures (0–5°C) and use aprotic solvents (e.g., DCM). Monitor reaction progress via TLC or HPLC to isolate the monomeric nitroso form .
- Key Data :
- Nitroso dimer stability: ΔG ≈ −5.2 kJ/mol in nonpolar solvents (NMR studies) .
- Optimal nitrosation pH: 2–3.
Q. Which spectroscopic techniques are most effective for characterizing 1-bromo-3-nitrosobenzene, and how do nitroso groups influence spectral interpretation?
- Methodological Answer :
- NMR : The nitroso group (−NO) causes deshielding in aromatic protons (upfield shifts in ¹H NMR, δ 7.8–8.2 ppm) and splits signals due to coupling with adjacent bromine .
- IR : Strong N=O stretch at 1480–1520 cm⁻¹. Bromine substitution reduces symmetry, broadening peaks.
- Mass Spectrometry : Parent ion [M]⁺ at m/z 200–202 (Br isotope pattern) with fragmentation via Br loss (−80 Da) .
Advanced Research Questions
Q. How do monomer-dimer equilibria of 1-bromo-3-nitrosobenzene in solution affect its reactivity in electrophilic substitution reactions?
- Methodological Answer : Nitroso monomers are more reactive toward electrophiles (e.g., nitration, sulfonation) due to lone-pair availability on nitrogen. Dimerization (favored in nonpolar solvents) reduces reactivity. To study equilibria:
Use variable-temperature NMR to track monomer/dimer ratios.
Calculate equilibrium constants (K_eq) from integration of distinct proton signals .
Q. What computational methods predict the electronic effects of bromine and nitroso substituents on benzene's aromatic ring?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311G**) reveal:
Q. How does 1-bromo-3-nitrosobenzene behave under catalytic hydrogenation, and what intermediates are critical for byproduct formation?
- Methodological Answer : Hydrogenation over Pd/C reduces nitroso (−NO) to amine (−NH2) but risks dehalogenation. Key steps:
Monitor H2 pressure (1–2 atm) to favor amine formation.
Use GC-MS to detect intermediates (e.g., hydroxylamine) and byproducts (e.g., benzene derivatives from Br loss).
Critical Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
